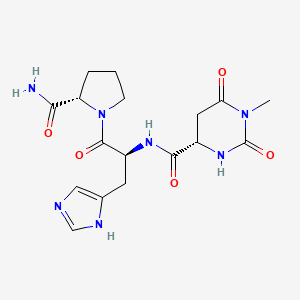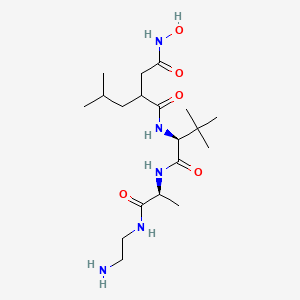
Tormentic Säure
Übersicht
Beschreibung
Diese Verbindung findet sich in verschiedenen Pflanzenarten und -familien, darunter Rosaceae, Lamiaceae, Myrtaceae, Oleaceae, Urticaceae und Boraginaceae . Sie ist bekannt für ihr breites Spektrum an biologischen Aktivitäten, wie z. B. entzündungshemmende, antidiabetische, antihyperlipidämische, leberschützende, herzschützende, neuroprotektive, krebshemmende, anti-osteoarthritische, schmerzlindernde, antioxidative, anti-melanogene, zytotoxische, antimikrobielle und antiparasitäre Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Tormentic Säure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie:
Biologie:
Medizin:
- Untersuchung ihrer potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Diabetes, Krebs und Leberfibrose .
Industrie:
5. Wirkmechanismus
Der Wirkmechanismus von this compound umfasst mehrere molekulare Ziele und Signalwege:
Entzündungshemmend: Hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen.
Antidiabetisch: Steigert die Insulinempfindlichkeit und die Glukoseaufnahme.
Krebshemmend: Induziert Apoptose und hemmt die Zellproliferation.
Leberschutzend: Reduziert oxidativen Stress und Entzündungen in Leberzellen
Wirkmechanismus
Tormentic acid (TA) is a pentacyclic triterpene, known for its diverse pharmacological activities . This article will delve into the mechanism of action of tormentic acid, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Tormentic acid has been found to interact with several targets, contributing to its wide range of biological activities. It has been shown to interact with glucose transporter 4 (GLUT4) and AMP-activated protein kinase (AMPK), playing a role in diabetes and hyperlipidemia management . It also targets the PI3K/Akt/mTOR and NF-κB pathways, which are crucial in inflammation and cancer .
Mode of Action
Tormentic acid’s interaction with its targets leads to various changes. For instance, it suppresses high-fat diet-induced diabetes and hyperlipidemia by promoting the phosphorylation of GLUT4 and AMPK . In cancer cells, tormentic acid induces anticancer effects by inhibiting the mTOR/PI3K/AKT signalling pathway .
Biochemical Pathways
Tormentic acid affects several biochemical pathways. It inhibits the glycerophospholipid metabolism pathway, which plays a role in cell membrane integrity and signal transduction . It also blocks the PI3K/Akt/mTOR and NF-κB signaling pathways, which are involved in cell survival, proliferation, and inflammation .
Result of Action
Tormentic acid’s action results in various molecular and cellular effects. It has been shown to alleviate liver injury and fibrosis, reduce hepatocyte apoptosis, and inhibit the activation of hepatic stellate cells . It also has anti-inflammatory, antidiabetic, antihyperlipidemic, hepatoprotective, cardioprotective, neuroprotective, anti-cancer, anti-osteoarthritic, antinociceptive, antioxidative, anti-melanogenic, cytotoxic, antimicrobial, and antiparasitic effects .
Action Environment
The action, efficacy, and stability of tormentic acid can be influenced by various environmental factors. It’s worth noting that the production of tormentic acid in plants may be related to plant defense mechanisms .
Biochemische Analyse
Biochemical Properties
Tormentic Acid has been shown to possess anti-inflammatory, anticancer, antidiabetic, cardio- and hepato-protective, antimicrobial, antiviral, antiparasitic, and other activities . The affinity and spectrum of biological activity are associated with the diverse triterpene skeleton structure and connected substituents .
Cellular Effects
Tormentic Acid has been shown to have anti-fatigue effects in H2O2-stimulated C2C12 cells . It alleviates oxidative stress and modulates energy metabolism .
Molecular Mechanism
The molecular mechanism of Tormentic Acid involves alleviating oxidative stress and modulating energy metabolism . It has antioxidant and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, Tormentic Acid has been shown to have anti-fatigue effects in H2O2-stimulated C2C12 cells . It alleviates oxidative stress and modulates energy metabolism .
Dosage Effects in Animal Models
In animal models, Tormentic Acid has been shown to have anti-fatigue effects . It alleviates oxidative stress and modulates energy metabolism .
Metabolic Pathways
Tormentic Acid is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tormentic Säure umfasst mehrere Schritte, beginnend mit einfacheren Triterpenen. Die Synthesewege beinhalten in der Regel Oxidations-, Reduktions- und Cyclisierungsreaktionen. Spezielle Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren sind entscheidend für die erfolgreiche Synthese von this compound .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus pflanzlichen Quellen. Das Extraktionsverfahren beinhaltet die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Verbindung aus Pflanzenmaterialien zu isolieren. Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung der extrahierten this compound eingesetzt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tormentic Säure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Derivate führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Derivaten führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.
Hauptprodukte:
Vergleich Mit ähnlichen Verbindungen
Tormentic Säure wird mit anderen pentacyclischen Triterpenen verglichen, wie zum Beispiel:
- Ursolsäure
- Oleanolsäure
- Betulinsäure
Einzigartigkeit: this compound ist aufgrund ihres spezifischen Hydroxylierungsmusters und ihres breiten Spektrums an biologischen Aktivitäten einzigartig. Während ähnliche Verbindungen wie Ursolsäure und Oleanolsäure ebenfalls verschiedene biologische Aktivitäten aufweisen, trägt die einzigartige Struktur von this compound zu ihren besonderen pharmakologischen Eigenschaften bei .
Liste ähnlicher Verbindungen:
- Ursolsäure
- Oleanolsäure
- Betulinsäure
Eigenschaften
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUXGFZHDKYLS-BLIWDXROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930135 | |
| Record name | 2,3,19-Trihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13850-16-3 | |
| Record name | Tormentic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13850-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jacarandic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013850163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,19-Trihydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TORMENTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WL8LH7U78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















